molecular formula C16H16N2O3 B11019664 3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide

3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide

Cat. No.: B11019664
M. Wt: 284.31 g/mol
InChI Key: BDSVNPABPVZMCW-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl group at the 3-position, a 4-methylbenzyl group at the nitrogen atom, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    N-alkylation: The nitrated product is then subjected to N-alkylation with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and N-alkylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 3-methyl-N-(4-methylbenzyl)-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(4-methylbenzyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide core, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C16H16N2O3/c1-11-3-5-13(6-4-11)10-17-16(19)14-7-8-15(18(20)21)12(2)9-14/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

BDSVNPABPVZMCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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